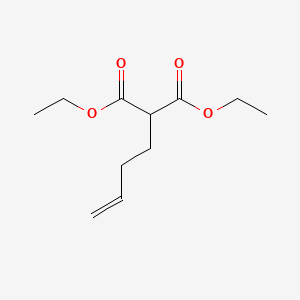

diethyl 3-butenylmalonate

Übersicht

Beschreibung

Diethyl 3-butenylmalonate is an organic compound with the molecular formula C11H18O4. It is a diethyl ester of 3-butenylmalonic acid and is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by its unique structure, which includes a butenyl group attached to a malonate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 3-butenylmalonate can be synthesized through the alkylation of diethyl malonate with 3-butenyl bromide. The reaction typically involves the use of a strong base, such as sodium ethoxide or potassium tert-butoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with 3-butenyl bromide to form this compound. The reaction is usually carried out in an anhydrous solvent, such as ethanol or tetrahydrofuran, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 3-butenylmalonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The butenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the butenyl group under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted malonates and derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

Diethyl 3-butenylmalonate has been utilized in several key areas:

Organic Synthesis

- Building Block : It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity : The presence of the double bond allows for further functionalization through reactions such as hydrogenation, halogenation, and polymerization.

Medicinal Chemistry

- Drug Development : Compounds derived from this compound have shown potential as anti-inflammatory and analgesic agents. For instance, derivatives have been investigated for their efficacy against pain and inflammation in preclinical studies.

Agrochemicals

- Pesticide Formulation : Its derivatives are explored for use in developing new pesticides that are more effective and environmentally friendly.

Data Table: Applications Overview

| Application Area | Description | Example Compounds/Uses |

|---|---|---|

| Organic Synthesis | Intermediate for various organic reactions | Pharmaceuticals, agrochemicals |

| Medicinal Chemistry | Potential anti-inflammatory agents | Analgesics derived from malonate derivatives |

| Agrochemicals | Development of new pesticides | Eco-friendly pesticide formulations |

Case Study 1: Synthesis of Anti-Inflammatory Agents

A study focused on synthesizing novel anti-inflammatory agents derived from this compound demonstrated its effectiveness in reducing inflammation in animal models. The synthesized compounds exhibited significant inhibition of inflammatory markers.

Case Study 2: Pesticide Development

Research into the use of this compound derivatives showed promising results in developing new classes of pesticides that target specific pests while minimizing environmental impact. Field trials indicated higher efficacy compared to traditional pesticides.

Wirkmechanismus

The mechanism of action of diethyl 3-butenylmalonate involves its ability to undergo various chemical transformations. The compound’s ester groups can be hydrolyzed to form carboxylic acids, which can further participate in decarboxylation reactions. The butenyl group can undergo addition reactions, making the compound versatile in synthetic applications. Molecular targets and pathways include enzyme-catalyzed hydrolysis and oxidation-reduction reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl malonate: A simpler ester without the butenyl group.

Diethyl butylmalonate: Similar structure but with a butyl group instead of a butenyl group.

Diethyl ethylmalonate: Contains an ethyl group instead of a butenyl group.

Uniqueness

Diethyl 3-butenylmalonate is unique due to the presence of the butenyl group, which imparts distinct reactivity and allows for the formation of a variety of derivatives. This makes it a valuable compound in organic synthesis and industrial applications.

Biologische Aktivität

Diethyl 3-butenylmalonate, also known as diethyl (3-methylbut-2-enyl)malonate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C₁₂H₂₀O₄

- Molecular Weight : 228.288 g/mol

- CAS Number : 22539-80-6

- Synonyms : Diethyl 2-prenylmalonate, Diethyl 3-methyl-2-butenylmalonate

Biological Activities

This compound has been investigated for various biological activities, primarily due to its role as an intermediate in the synthesis of pharmacologically active compounds. Here are some key findings:

1. Anti-inflammatory Properties

Research indicates that this compound is involved in the synthesis of Feprazone, an anti-inflammatory agent used for managing inflammatory conditions. Its derivatives have shown promise in reducing inflammation and pain associated with various disorders .

2. Antioxidant Activity

Studies have demonstrated that compounds related to this compound exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to the prevention of chronic diseases such as cancer and cardiovascular disorders .

3. Enzyme Inhibition

This compound has been noted for its potential to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which may be beneficial in treating conditions like hyperlipidemia by affecting lipid metabolism .

Table 1: Summary of Biological Activities

Case Study: Synthesis and Biological Evaluation

A study conducted by researchers at the University of Toronto explored the synthesis of this compound derivatives and their biological evaluations. The results indicated that these derivatives showed significant anti-inflammatory activity in vitro, suggesting a mechanism of action that warrants further exploration for therapeutic applications .

Eigenschaften

IUPAC Name |

diethyl 2-but-3-enylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h4,9H,1,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZFLJWANPHXKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC=C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.